molecular formula C29H48O B12647329 (3beta,24xi)-Stigmasta-5,22-dien-3-ol CAS No. 76250-40-3

(3beta,24xi)-Stigmasta-5,22-dien-3-ol

Cat. No.: B12647329
CAS No.: 76250-40-3
M. Wt: 412.7 g/mol
InChI Key: HCXVJBMSMIARIN-UBRXTBFESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3beta,24xi)-Stigmasta-5,22-dien-3-ol: is a naturally occurring sterol compound. It is a derivative of stigmastane and is known for its presence in various plant sources. This compound is part of the larger family of phytosterols, which are structurally similar to cholesterol and play significant roles in plant cell membranes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3beta,24xi)-Stigmasta-5,22-dien-3-ol typically involves the extraction from plant sources followed by purification processes. The synthetic routes may include:

    Extraction: The compound is extracted from plant materials using solvents like ethanol or methanol.

    Purification: The crude extract is then purified using chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of this compound often involves large-scale extraction from plant sources like soybeans or other oilseeds. The process includes:

    Solvent Extraction: Using large volumes of solvents to extract the compound.

    Distillation: Removing the solvent to concentrate the compound.

    Crystallization: Further purification by crystallizing the compound from the concentrated extract.

Chemical Reactions Analysis

Types of Reactions

(3beta,24xi)-Stigmasta-5,22-dien-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which have different biological and chemical properties.

Scientific Research Applications

(3beta,24xi)-Stigmasta-5,22-dien-3-ol has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of other complex molecules.

    Biology: Studied for its role in plant physiology and its effects on cell membranes.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and cholesterol-lowering properties.

    Industry: Utilized in the production of dietary supplements and functional foods due to its health benefits.

Mechanism of Action

The mechanism of action of (3beta,24xi)-Stigmasta-5,22-dien-3-ol involves its interaction with cell membranes and enzymes. It can modulate membrane fluidity and permeability, affecting various cellular processes. The compound also interacts with enzymes involved in cholesterol metabolism, potentially lowering cholesterol levels in the body.

Comparison with Similar Compounds

Similar Compounds

    Beta-Sitosterol: Another phytosterol with similar cholesterol-lowering effects.

    Campesterol: Structurally similar and found in many of the same plant sources.

    Stigmasterol: A close relative with similar biological activities.

Uniqueness

(3beta,24xi)-Stigmasta-5,22-dien-3-ol is unique due to its specific structure, which imparts distinct physical and chemical properties. Its specific double bond positions and stereochemistry differentiate it from other phytosterols, leading to unique biological activities and applications.

Properties

CAS No.

76250-40-3

Molecular Formula

C29H48O

Molecular Weight

412.7 g/mol

IUPAC Name

(3S,8S,9S,10R,13R,17R)-17-[(E,2R)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C29H48O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h8-10,19-21,23-27,30H,7,11-18H2,1-6H3/b9-8+/t20-,21?,23+,24+,25-,26?,27+,28+,29-/m1/s1

InChI Key

HCXVJBMSMIARIN-UBRXTBFESA-N

Isomeric SMILES

CCC(/C=C/[C@@H](C)[C@H]1CCC2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)C(C)C

Canonical SMILES

CCC(C=CC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.